N-Benzoylnormethylecgonine
N-Benzoylnormethylecgonine
Brand Name:
Vulcanchem
CAS No.:
17366-44-8
VCID:
VC21025072
InChI:
InChI=1S/C16H19NO4/c1-21-16(20)14-12-8-7-11(9-13(14)18)17(12)15(19)10-5-3-2-4-6-10/h2-6,11-14,18H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1
SMILES:
COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O
Molecular Formula:
C16H19NO4
Molecular Weight:
289.33 g/mol
N-Benzoylnormethylecgonine
CAS No.: 17366-44-8
Cat. No.: VC21025072
Molecular Formula: C16H19NO4
Molecular Weight: 289.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17366-44-8 |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | methyl (1R)-8-benzoyl-3-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |
| Standard InChI | InChI=1S/C16H19NO4/c1-21-16(20)14-12-8-7-11(9-13(14)18)17(12)15(19)10-5-3-2-4-6-10/h2-6,11-14,18H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |
| Standard InChI Key | URXYIRIDLDBRPB-DBBXXEFVSA-N |
| Isomeric SMILES | COC(=O)C1[C@H]2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
| SMILES | COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
| Canonical SMILES | COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator